molecular formula C13H9N5O2 B11700599 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide

Cat. No.: B11700599
M. Wt: 267.24 g/mol
InChI Key: LPQXPEUGEAEIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indole core linked to a pyrazine ring through a hydrazide linkage, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide typically involves the condensation of an indole-2,3-dione with pyrazine-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or pyrazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine at room temperature.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted indole or pyrazine derivatives.

Scientific Research Applications

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyrazine moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Uniqueness

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide is unique due to its specific combination of an indole core and a pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H9N5O2/c19-12(10-7-14-5-6-15-10)18-17-11-8-3-1-2-4-9(8)16-13(11)20/h1-7,16,20H

InChI Key

LPQXPEUGEAEIFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.